7-Nitroquinolin-4-amine
Description
Contextualization of Quinoline (B57606) Derivatives in Academic Chemical and Biological Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical and biological research endeavors. nih.govorientjchem.org First isolated from coal tar in 1834, its derivatives have become indispensable tools and subjects of study in medicinal chemistry, materials science, and organic synthesis. rsc.org The versatility of the quinoline ring system, which allows for functionalization at various positions, has led to the development of a multitude of compounds with diverse pharmacological activities. frontiersin.org
In the realm of medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. nih.gov This has resulted in their investigation and development as therapeutic agents for numerous conditions. Notably, quinoline-based compounds have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govresearchgate.net For instance, derivatives such as chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in the treatment of malaria. rsc.org The core structure's ability to be modified allows for the fine-tuning of a compound's electronic and steric properties, which in turn influences its biological activity and target specificity. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new quinoline derivatives with enhanced potency and selectivity. nih.govfrontiersin.org
The significance of quinolines extends beyond medicine into materials science, where they are utilized in the creation of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. Their unique photophysical properties make them attractive candidates for these applications. In organic synthesis, quinoline derivatives serve as important intermediates and catalysts. The development of efficient synthetic methodologies to access functionalized quinolines remains an active area of research, with a focus on green chemistry principles and atom economy. frontiersin.org
Significance of the 7-Nitroquinolin-4-amine Scaffold in Scholarly Investigations
Within the broad family of quinoline derivatives, the this compound scaffold has emerged as a structure of particular interest in scholarly investigations. The presence of a nitro group at the 7-position and an amine group at the 4-position imparts distinct chemical and biological characteristics to the molecule. The electron-withdrawing nature of the nitro group significantly influences the electron density of the quinoline ring system, which can, in turn, modulate the reactivity and interaction of the compound with biological macromolecules. nih.gov
The 4-aminoquinoline (B48711) core is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. rsc.org The introduction of a nitro group at the 7-position creates a unique electronic environment that has been explored for various therapeutic applications. Research into this compound and its derivatives has often focused on their potential as anticancer and antimicrobial agents. The nitro group can be metabolically reduced to reactive intermediates that may exert cytotoxic effects on cancer cells or microorganisms.
Furthermore, the 4-amino group provides a convenient handle for synthetic modification, allowing for the generation of extensive libraries of derivatives. By altering the substituent on the amino group, researchers can systematically probe the structure-activity relationships and optimize the compound's properties for a specific biological target. This synthetic tractability has made the this compound scaffold a valuable platform for the discovery of novel bioactive molecules. For example, studies have explored the synthesis of various N-alkyl and N-aryl derivatives of 7-nitroquinazolin-4-amine, a related heterocyclic system, to investigate their potential biological activities. iajps.comheteroletters.org The investigation of such scaffolds contributes to the broader understanding of how structural modifications to the quinoline core impact its biological profile, paving the way for the rational design of new therapeutic agents.
Chemical and Biological Research Data
The following tables present a curated selection of research findings related to the chemical properties and biological activities of quinoline derivatives, with a focus on structures related to this compound.
Table 1: Physicochemical Properties of Related Quinoline Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa |
| 7-Nitroquinoline | 613-51-4 | C₉H₆N₂O₂ | 174.156 | 335.4 ± 15.0 | Not Available |
| 7-nitroisoquinolin-4-amine | 1936476-62-8 | C₉H₆N₄O₂ | 1.445 ± 0.06 g/cm³ (Density) | 460.8 ± 30.0 | 4.54 ± 0.10 |
| 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | 133860-75-0 | C₁₃H₁₄ClN₃O₂ | 279.722 | Not Available | Not Available |
Data sourced from multiple chemical databases. chemicalbook.comchemsrc.comcymitquimica.com
Table 2: Biological Activity of Selected Nitroquinoline Derivatives
| Compound/Derivative Class | Biological Activity Investigated | Key Findings |
| 8-nitroquinolin-2(1H)-one derivatives | Antikinetoplastid (Leishmania, Trypanosoma) | The nitro group is crucial for antiparasitic activity. An intramolecular hydrogen bond between the nitro group and the lactam function shifts the redox potential, which is important for activity. nih.govacs.org |
| 6-bromo-5-nitroquinoline | Anticancer | The nitro group activates the bromo group for nucleophilic substitution, facilitating the synthesis of derivatives with antiproliferative and apoptotic effects. nih.gov |
| 4-Hydroxy-7-nitroquinoline | Antimicrobial, Anticancer | Inhibits bacterial growth by chelating metal ions necessary for biofilm formation. Reduction of the nitro group can form reactive intermediates with anticancer effects. |
| 8-nitroquinoline (B147351) derivatives | Antiparasitic | A class of 8-nitroquinoline derivatives has been identified with antiparasitic potential, leading to the discovery of the 8-nitroquinolin-2(1H)-one scaffold as an antileishmanial pharmacophore. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40107-14-0 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-nitroquinolin-4-amine |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H,(H2,10,11) |
InChI Key |
LAKPRVUGSRBIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Derivatization Strategies and Analogue Synthesis Based on the 7 Nitroquinolin 4 Amine Scaffold
Design Principles for Structural Modification and Functional Diversification
The design of derivatives from the 7-nitroquinolin-4-amine scaffold is guided by several key principles aimed at achieving functional diversification. A primary goal is to enhance biological activity through increased target specificity and potency. This is often achieved by introducing substituents that can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with the biological target. Polysubstitution is a critical strategy in this regard, as it allows for the fine-tuning of the molecule's electronic and steric properties to improve its pharmacological profile. researchgate.net
Another important design consideration is the modulation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Modifications to the scaffold can alter properties like lipophilicity, solubility, and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while the incorporation of metabolically stable functionalities can increase the compound's half-life. The 4-aminopyrazolopyrimidine scaffold, for example, has been widely modified based on different targets, demonstrating how a core structure can be adapted to create a variety of small-molecule inhibitors. nih.gov This principle of scaffold deformation and substitution is directly applicable to the this compound core to explore new chemical space and biological activities.
Furthermore, the concept of "molecular editing" through late-stage C-H functionalization allows for the direct modification of the quinoline (B57606) core at various positions. This strategy enables the rapid generation of a diverse library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov By systematically altering substituents at different positions, researchers can probe the spatial and electronic requirements of the biological target and identify key pharmacophoric features.
Synthesis of N-Alkyl and N-Aryl Derivatives of this compound
The primary amine at the C4 position of this compound is a prime site for derivatization. The synthesis of N-alkyl and N-aryl derivatives can be achieved through several established synthetic methodologies.
One of the most common approaches is nucleophilic aromatic substitution (SNAr) . This typically involves the reaction of a 4-chloro-7-nitroquinoline (B103582) precursor with a wide range of primary or secondary amines. The electron-withdrawing nitro group at the C7 position activates the C4 position towards nucleophilic attack, facilitating the displacement of the chlorine atom. This method is versatile and can be performed under conventional heating or accelerated using microwave irradiation, often in the presence of a base. nih.gov
Another powerful technique for forming C-N bonds is the Hartwig-Buchwald cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the 4-amino group (or a 4-halo precursor) with various alkyl or aryl halides or pseudohalides. nih.gov This method offers broad substrate scope and functional group tolerance, making it suitable for synthesizing complex N-aryl derivatives that might be inaccessible through traditional SNAr reactions.
Reductive amination is another viable strategy for introducing N-alkyl substituents. This two-step process typically involves the reaction of the 4-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine using a suitable reducing agent like sodium borohydride (B1222165) or a tin hydride system. mdpi.com
Below is a table summarizing representative synthetic strategies for N-substitution on the 4-aminoquinoline (B48711) scaffold.
| Reaction Type | Reactants | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-7-nitroquinoline, Primary/Secondary Alkyl/Aryl Amine | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMSO, EtOH), Heat/Microwave | N-Alkyl/N-Aryl-7-nitroquinolin-4-amine |
| Hartwig-Buchwald Coupling | This compound, Aryl Halide | Palladium Catalyst, Ligand, Base | N-Aryl-7-nitroquinolin-4-amine |
| Reductive Amination | This compound, Aldehyde/Ketone | Reducing Agent (e.g., NaBH₄, Bu₂SnClH-HMPA) | N-Alkyl-7-nitroquinolin-4-amine |
This table presents generalized reaction conditions and may require optimization for specific substrates.
Strategies for Modifications at Other Positions of the Quinoline Ring System
Beyond the C4 and C7 positions, derivatization at other sites of the quinoline ring (C2, C3, C5, C6, and C8) is crucial for comprehensive SAR studies. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of these positions, which are often less reactive. nih.gov
C-H Functionalization:
C2 and C8 Positions: The C2 and C8 positions can be functionalized through various metal-catalyzed protocols. For instance, rhodium-based catalysts have been effectively used for C-H activation at these sites. researchgate.net Directing groups, often installed on the quinoline nitrogen or an exocyclic amine, can guide the metal catalyst to a specific C-H bond, enabling regioselective arylation, alkenylation, or alkylation. nih.gov
C3, C5, C6, and C7 Positions: Accessing the benzene (B151609) core of the quinoline system (C5, C6, C7, C8) has historically been challenging due to the lack of intrinsic electronic bias. nih.gov However, the development of specialized directing templates allows for the modular differentiation and functionalization of these positions. By carefully modulating the distance and geometry of the template, selective C-H olefination, alkynylation, and allylation can be achieved at specific sites, such as C6. nih.gov Similarly, strategies involving directing groups on the nitrogen atom have enabled the selective functionalization of the C5 and C7 positions. nih.govresearchgate.net
Development of Poly-Substituted Quinoline Analogues
The synthesis of poly-substituted quinoline analogues is essential for creating highly optimized and potent drug candidates. researchgate.net Several synthetic strategies allow for the construction of the quinoline ring with multiple substituents already in place or for the sequential addition of functional groups to the pre-formed scaffold.
One-pot reactions that involve the annulation of substituted anilines with other building blocks are highly efficient for creating polysubstituted quinolines. For example, a transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles can afford various multisubstituted 4-aminoquinolines. researchgate.net Similarly, promoter-regulated selective annulation and C-C bond cleavage from 2-styrylanilines and β-keto esters can lead to diverse 2-alkylquinolines and quinoline-2-carboxylates. rsc.org
A hypothetical route to a poly-substituted this compound analogue could start with a substituted aniline (B41778) precursor. For instance, starting with a 2-amino-4-nitrobenzonitrile (B1279174) and reacting it with a substituted ynone could directly generate a quinoline ring with substituents at the C2, C3, C4, and C7 positions in a single step.
The following table outlines some general approaches for synthesizing polysubstituted quinolines.
| Synthetic Approach | Key Precursors | Resulting Substitution Pattern |
| Aza-Michael Addition/Intramolecular Annulation | Ynones, 2-Aminobenzonitriles | 2-Substituted-3-carbonyl-4-aminoquinolines |
| Promoter-Regulated Annulation | 2-Styrylanilines, β-Keto Esters | 2,3,4,8-Tetrasubstituted Quinolines |
| Sequential C-H Functionalization | Pre-formed Quinoline Scaffold | Stepwise introduction of substituents at various C-H positions |
This table provides examples of synthetic strategies and the potential for substitution patterns.
Introduction of Diverse Peripheral Substituents for Biological Profiling
Substituents are chosen to explore a range of physicochemical properties:
Steric Bulk: Introducing small (e.g., methyl) to large (e.g., tert-butyl, phenyl) groups can probe the size of the binding pocket.
Lipophilicity: Varying substituents from hydrophilic (e.g., -OH, -COOH) to lipophilic (e.g., -CF₃, alkyl chains) can modulate cell permeability and solubility.
Electronic Effects: Electron-donating (e.g., -OCH₃, -NH₂) and electron-withdrawing (e.g., -CN, -NO₂) groups can alter the electronic distribution of the quinoline ring, affecting pKa and binding interactions.
Hydrogen Bonding Capacity: Incorporating hydrogen bond donors (e.g., -NH₂, -OH) and acceptors (e.g., amides, esters) can introduce specific, directional interactions with the target protein.
For example, in the development of kinase inhibitors, the 4-aminopyrazolopyrimidine scaffold has been decorated with various groups to achieve high affinity and selectivity. nih.gov A similar approach can be applied to this compound, where N-aryl substituents could be decorated with different functional groups to explore hydrophobic pockets in a target enzyme, while modifications on the quinoline ring itself could fine-tune solubility and cell permeability. The synthesis of carboxamide derivatives from a quinoline core has also been shown to be a fruitful strategy for generating compounds with cytotoxic activity. nih.gov The systematic synthesis and screening of such a library of analogues are crucial for identifying lead compounds with desirable biological profiles.
Structure Activity Relationship Sar Studies
Influence of the 7-Nitro Group on Biological Activity and Modulatory Potency
The substituent at the 7-position of the 4-aminoquinoline (B48711) scaffold is a critical determinant of biological activity, particularly in the context of antiplasmodial agents. The presence of an electron-withdrawing group at this position is often considered essential for high potency. youtube.com The nitro group (-NO2) is a potent electron-withdrawing group, and its presence at the 7-position profoundly influences the molecule's electronic properties and, consequently, its biological function. nih.govresearchgate.net
The primary influence of the 7-nitro group is its strong electron-withdrawing capacity, which it exerts through both inductive and resonance effects. This electronic pull reduces the electron density across the quinoline (B57606) ring system. nih.govresearchgate.net A key consequence of this is the decreased basicity of the nitrogen atoms within the molecule. Studies on a series of 7-substituted 4-aminoquinolines have demonstrated a direct correlation between the electron-withdrawing strength of the 7-substituent, as quantified by the Hammett constant (σm), and the pKa values of the quinoline ring nitrogen and the side-chain tertiary amine. nih.govresearchgate.net For instance, the 7-nitro derivative exhibits a significantly lower quinoline nitrogen pKa compared to derivatives with electron-donating groups. nih.govresearchgate.net This modulation of electronic properties is crucial as it affects the molecule's ability to interact with biological targets, such as hematin (B1673048) in the case of antiplasmodial activity. nih.govresearchgate.net The beta-hematin inhibitory activity of these derivatives appears to correlate with the electron-withdrawing capacity of the group at the 7-position. nih.govresearchgate.net
The electronic effects of the 7-nitro group directly impact the protonation state (pKa) of the molecule's basic centers. nih.govresearchgate.net In a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines with different substituents at the 7-position, the nitro derivative showed the lowest pKa for the quinoline nitrogen (pKa1 = 6.28) and one of the lowest for the tertiary amino nitrogen in the side chain (pKa2). nih.govresearchgate.net
This reduction in basicity has significant consequences for the intracellular distribution of the compound, particularly for activity against pathogens like Plasmodium falciparum, which resides in an acidic food vacuole. The accumulation of 4-aminoquinolines in this acidic compartment, a phenomenon known as "pH trapping," is believed to be essential for their antimalarial action. Because the 7-nitro derivative is less basic, it is less extensively protonated at physiological pH. As a result, its calculated accumulation in the parasite's food vacuole is only about 7% of that observed for chloroquine (B1663885), which has a 7-chloro substituent. nih.govresearchgate.net This demonstrates how the electronic nature of the 7-substituent directly modulates the compound's pharmacokinetic behavior at a subcellular level.
| 7-Substituent | Quinoline N pKa (pKa1) | Side-Chain N pKa (pKa2) | Relative Vacuolar Accumulation (%) |
| -NO2 | 6.28 | 8.15 | 7.4 |
| -Cl | 7.98 | 9.77 | 100 |
| -H | 8.20 | 9.80 | 114 |
| -NH2 | 8.36 | 10.02 | 97 |
Data sourced from Kaschula et al. (2002). nih.govresearchgate.net The study focused on a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines.
Role of the 4-Amino Substituent in Biological Modulation and Target Recognition
The 4-amino group is a cornerstone of the biological activity of this class of quinolines. nih.gov This substituent is not merely a passive linker but an active participant in molecular recognition and the mechanism of action. In antiplasmodial 4-aminoquinolines, the 4-aminoquinoline nucleus has been identified as the primary hematin-associating part of the molecule, with an affinity for hematin that is orders of magnitude stronger than other quinoline isomers. researchgate.net The presence of the amino group at the 4-position is crucial for this high-affinity binding. researchgate.net
Furthermore, in other related quinoline chemotypes, the 4-amino group is indispensable for activity. For example, in imidazoquinoline analogues that act as Toll-like receptor 7 (TLR7) agonists, the 4-amino group must be retained for the compound to have any activity. nih.gov This suggests its critical role in forming key hydrogen bonds or other interactions within the receptor's binding site. The 4-aminoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its involvement in a wide array of biological activities, including antimalarial, anticancer, and leishmanicidal actions. nih.govfrontiersin.org
Contribution of Steric and Electronic Properties of Peripheral Substituents in Derivatives
While the core 7-nitro and 4-amino groups establish the foundational activity, modifications with peripheral substituents can fine-tune the compound's potency and pharmacological profile. The steric (size and shape) and electronic (electron-donating or -withdrawing) properties of these additional substituents can influence target binding, solubility, and metabolic stability.
For instance, in a study of 7-methyl-8-nitro-quinoline derivatives, further functionalization significantly altered their cytotoxic effects. brieflands.com The introduction of an aldehyde group at the 7-methyl position (forming 8-nitro-7-quinolinecarbaldehyde) resulted in the highest cytotoxicity against Caco-2 cell lines, while subsequent reduction of the nitro group to an amine decreased toxicity. brieflands.com In other quinoline series, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins. Conversely, excessively large substituents can cause steric hindrance, preventing optimal alignment with the target. The interplay between steric and electronic factors is therefore a key consideration in the design of potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analyses in Related Quinoline Compound Classes
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com While specific QSAR models for 7-Nitroquinolin-4-amine are not detailed in the available literature, numerous studies on related quinoline classes highlight the utility of this approach for predicting activity and guiding the design of new derivatives. nih.govresearchgate.netmdpi.com
These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics—to build a predictive equation. allsubjectjournal.com Successful QSAR models have been developed for various quinoline derivatives, predicting their activity as anticancer agents, antimalarials, and antituberculosis compounds. nih.govmdpi.comnih.gov These studies underscore the importance of specific molecular features for biological activity and allow for the virtual screening of novel compounds before their synthesis. allsubjectjournal.comnih.gov
| Quinoline Class Studied | Biological Target/Activity | Key Findings from QSAR Models |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibitors (Anticancer) | Developed reliable models to predict inhibitory activity against ABCB1 efflux pump. nih.gov |
| General Quinoline Derivatives | Anti-gastric cancer activity | 3D-QSAR models identified key steric and electrostatic fields influencing activity. researchgate.net |
| 3,7-disubstituted quinoline derivatives | Anti-Mycobacterium tuberculosis | Generated a model with high predictive accuracy (r² for test set = 0.9896) based on molecular descriptors. allsubjectjournal.com |
| Quinolinone-based thiosemicarbazones | Anti-Mycobacterium tuberculosis | Model suggested van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. nih.gov |
Comparative SAR Analysis with Related Quinoline Chemotypes
The SAR of this compound can be better understood by comparing it with other well-studied quinoline chemotypes.
7-Chloro-4-aminoquinolines (e.g., Chloroquine): This is the most direct and important comparison. The 7-chloro group is also electron-withdrawing but less so than the 7-nitro group. This leads to a higher pKa for the quinoline nitrogen in chloroquine compared to its 7-nitro counterpart. nih.govresearchgate.net As discussed, this results in significantly greater accumulation of chloroquine in the parasite's acidic food vacuole, which is a major contributor to its higher antiplasmodial potency compared to the 7-nitro analogue. nih.govresearchgate.net This highlights that while an electron-withdrawing group at position 7 is beneficial, its optimal strength is a balance between its influence on target interaction and its effect on subcellular pharmacokinetics. youtube.comnih.govresearchgate.net
Imidazoquinolines (e.g., Imiquimod): This class, which features an imidazole (B134444) ring fused to the quinoline core, is known for its immunomodulatory activity via TLR7 agonism. nih.gov A key SAR feature they share with this compound is the absolute requirement of the 4-amino group for biological activity. nih.gov However, the substituents on the imidazole ring, rather than the benzene (B151609) part of the quinoline, become the primary drivers of potency and selectivity. nih.gov
8-Hydroxyquinolines: In this chemotype, the key functional group for biological activity is the hydroxyl group at the 8-position, which acts as a metal chelator. Their mechanism of action is often distinct from 4-aminoquinolines. Studies on 2-styryl-8-hydroxy quinolines have shown that the hydroxyl group is critical for their cytotoxic properties when compared to their 8-nitro analogues. acs.org This demonstrates how the position and nature of a single functional group can fundamentally change the SAR and biological mechanism of the quinoline scaffold.
Mechanistic Investigations of Biological Activity
Identification and Characterization of Molecular Targets and Pathways
A thorough search of scientific databases and literature reveals no specific studies dedicated to the identification and characterization of the molecular targets or biological pathways directly modulated by 7-Nitroquinolin-4-amine. While derivatives of the broader quinoline (B57606) class are known to interact with various cellular components, the specific targets for the 7-nitro substituted 4-aminoquinoline (B48711) have not been elucidated in published research.
Enzyme Inhibition Studies
There is a lack of specific published research detailing the enzyme inhibition properties of this compound. General studies on quinoline derivatives show a wide range of enzyme interactions, but these findings cannot be directly attributed to this compound without specific experimental validation.
Kinetic Characterization of Enzyme Inhibition Mechanisms (e.g., competitive, uncompetitive, mixed-type, allosteric)
No studies are available that provide a kinetic characterization of enzyme inhibition by this compound. Therefore, it is not known whether this compound acts as a competitive, uncompetitive, mixed-type, or allosteric inhibitor against any specific enzyme. The determination of such mechanisms requires detailed kinetic assays that measure enzyme reaction rates at various substrate and inhibitor concentrations, and this data is not present in the current scientific literature for this compound.
Inhibition of Specific Enzymatic Systems (e.g., Topoisomerase I inhibition by related quinolines)
While related quinoline structures, such as certain indenoisoquinolines and 4-nitroquinoline-1-oxide, have been investigated as inhibitors of enzymes like topoisomerase I, there are no specific studies demonstrating or quantifying the inhibitory activity of this compound against this or any other specific enzymatic system. nih.govresearchgate.netmdpi.com Research on compounds like 7-azaindenoisoquinolines has shown that modifications to the quinoline core can impact topoisomerase I inhibition, but similar investigations for this compound have not been reported. nih.gov
Beta-Hematin Inhibition Mechanisms and Dynamics
The 4-aminoquinoline scaffold is characteristic of several antimalarial drugs that function by inhibiting the formation of beta-hematin (hemozoin), a detoxification product of heme in the malaria parasite. medipol.edu.trnih.govnih.gov This inhibition leads to a buildup of toxic free heme, which is lethal to the parasite. medipol.edu.tr However, specific studies on the mechanism and dynamics of beta-hematin inhibition by this compound, including measurements of its inhibitory potency (e.g., IC50 values), are absent from the published literature.
Receptor Binding and Functional Modulation
No data is available from receptor binding studies or functional modulation assays for this compound. Such studies are essential for determining if a compound interacts with specific cell surface or intracellular receptors to elicit a biological response.
In Vitro Radioligand Receptor Binding Assays
In vitro radioligand binding assays are a standard method to determine the affinity (Kd) and density (Bmax) of binding sites for a compound. turkupetcentre.netuah.esumich.edu A review of the scientific literature indicates that no such assays have been performed or published for this compound. Consequently, its receptor binding profile, including its affinity and specificity for any known receptor, remains uncharacterized.
Functional Assays for Receptor Activation and Allosteric Modulation
Functional assays, such as [35S]GTPγS binding assays, are pivotal in characterizing the interaction of compounds with G protein-coupled receptors (GPCRs). For derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, these assays have been instrumental in identifying their roles as allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govwikipedia.org This binding can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to the orthosteric agonist. nih.govnih.govrsc.org
In the context of the A3 adenosine (B11128) receptor (A3AR), specific 1H-imidazo[4,5-c]quinolin-4-amine derivatives have demonstrated the ability to enhance the maximal functional efficacy of the A3AR agonist Cl-IB-MECA. nih.gov This potentiation of the agonist's effect is a hallmark of positive allosteric modulation and is quantified by the increase in [35S]GTPγS binding, which reflects G protein activation. nih.gov
Identification and Characterization of Orthosteric and Allosteric Binding Sites
The distinction between orthosteric and allosteric binding is crucial for understanding a compound's mechanism of action. Orthosteric ligands directly compete with the natural agonist for binding at the active site. nih.gov In contrast, allosteric modulators bind elsewhere, inducing a conformational change that affects the orthosteric site's affinity or efficacy. nih.govnih.gov
For the 1H-imidazo[4,5-c]quinolin-4-amine series, structure-activity relationship (SAR) studies have helped to differentiate the structural requirements for allosteric modulation versus orthosteric binding. nih.gov Modifications at the 2- and 4-positions of the imidazoquinoline scaffold have been shown to influence whether a derivative acts as a positive allosteric modulator, a negative allosteric modulator, or an orthosteric antagonist. nih.gov For instance, certain substitutions can lead to allosteric enhancement with minimal inhibition of orthosteric radioligand binding, indicating a clear separation of the two binding sites. nih.gov
Cellular Interaction Mechanisms and Processes
The cellular effects of quinoline derivatives are multifaceted, encompassing the induction of programmed cell death and unique subcellular distribution patterns.
Induction of Cellular Apoptosis and DNA Fragmentation in In Vitro Models (for related compounds)
Related quinoline compounds have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. mdpi.comnih.gov A key indicator of apoptosis is the fragmentation of genomic DNA, which can be visualized as a "DNA ladder" on an agarose (B213101) gel. mdpi.com The induction of apoptosis is a desirable characteristic for potential anticancer agents.
Studies on novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have demonstrated their ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis. nih.gov This process is often mediated by the upregulation of pro-apoptotic genes like p53 and BAX, and the downregulation of the anti-apoptotic gene BCL2. nih.gov Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com The compound 4-Nitroquinoline-1-oxide has also been shown to induce DNA damage by forming cellular topoisomerase I-DNA cleavage complexes. researchgate.net
pH Trapping Mechanisms within Subcellular Compartments
The accumulation of certain compounds within specific acidic subcellular compartments, such as lysosomes, is a phenomenon known as pH trapping. This occurs when a weakly basic compound, which can readily cross cell membranes in its uncharged state, becomes protonated and trapped within an acidic environment. This mechanism can lead to high local concentrations of the drug, potentially enhancing its therapeutic effect or contributing to its toxicity. While not directly studied for this compound, this mechanism is a known characteristic of other quinoline-containing compounds, such as the antimalarial drug chloroquine (B1663885).
Broad Spectrum Biological Modulatory Activities
Quinoline derivatives, including those with a 4-amino group, have demonstrated a wide range of biological activities against various infectious agents in vitro.
Anti-infective Modulations (Antiplasmodial, Antibacterial, Antiviral, Antitrypanosomal, Antileishmanial Activity) In Vitro
The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of anti-infective agents, most notably for the treatment of malaria. asm.orgplos.orgnih.gov
Antiplasmodial Activity: Numerous 4-aminoquinoline derivatives have shown potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. asm.orgplos.orgresearchgate.net New classes of these compounds have demonstrated low nanomolar IC50 values, indicating high potency. plos.org
Antibacterial Activity: The quinoline ring is a core structure in many antibacterial agents. researchgate.net Derivatives of 8-hydroxyquinoline (B1678124), such as nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some quinoline derivatives have also shown promising activity against urinary tract infection-causing pathogens. mdpi.com
Antiviral Activity: Certain quinoline compounds have been investigated for their antiviral properties. researchgate.net For example, nitroxoline has demonstrated antiviral activity against Japanese encephalitis virus and the mpox virus. nih.govnih.gov Other polyphenolic compounds, which can include quinoline-like structures, have shown efficacy against a range of viruses, including influenza and HIV. mdpi.com
Antitrypanosomal and Antileishmanial Activity: While less extensively studied for this compound itself, the broader class of quinoline alkaloids and their synthetic derivatives have been explored for their activity against trypanosomes and leishmania, the protozoan parasites responsible for Chagas disease and leishmaniasis, respectively.
Below is an interactive data table summarizing the in vitro antiplasmodial activity of selected 4-aminoquinoline derivatives against different P. falciparum strains.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| TDR 58845 | 3D7 (CQ-sensitive) | < 12 | asm.org |
| TDR 58845 | D6 (CQ-sensitive) | < 12 | asm.org |
| TDR 58845 | W2 (CQ-resistant) | 89.8 | asm.org |
| TDR 58845 | C2B (CQ-resistant) | 35.5 | asm.org |
| TDR 58846 | 3D7 (CQ-sensitive) | < 12 | asm.org |
| TDR 58846 | D6 (CQ-sensitive) | < 12 | asm.org |
| Chloroquine | 3D7 (CQ-sensitive) | < 12 | asm.org |
| Compound 4 | K14 (highly resistant) | 7.5 | plos.org |
| Compound 30 | K1 (CQ-resistant) | 280 | researchgate.net |
| Compound 31 | K1 (CQ-resistant) | 310 | researchgate.net |
Anticancer and Cytotoxic Mechanisms in In Vitro Cellular Models
The anticancer and cytotoxic properties of quinoline derivatives, particularly those containing a nitro group, have been the subject of extensive investigation. The mechanisms underlying their activity are multifaceted, primarily involving the induction of DNA damage and cellular stress.
A prominent mechanism of action for nitroquinoline compounds is their ability to function as genotoxic agents. The compound 4-Nitroquinoline 1-oxide (4NQO), a well-studied carcinogen and mutagen, serves as a key model for understanding these effects. nih.gov The carcinogenic action of 4NQO is initiated through the enzymatic reduction of its nitro group, leading to the formation of a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO). nih.gov This metabolite readily reacts with DNA to form stable monoadducts with purine (B94841) bases, which are considered the primary lesions responsible for its mutagenic and genotoxic effects. nih.gov
In addition to direct DNA damage, some quinoline analogues exert their cytotoxic effects through the generation of intracellular reactive oxygen species (ROS). nih.gov For instance, the analogue 8-hydroxy-5-nitroquinoline (NQ) has been shown to increase ROS levels within cells, an effect that is significantly enhanced by the presence of copper. nih.gov This suggests a mechanism of oxidative stress-induced cell death, which differs from the mechanisms of other halogenated 8-hydroxyquinoline derivatives. nih.gov
The cytotoxic potency of quinoline derivatives is highly dependent on their chemical structure, with different substituents on the quinoline ring influencing their activity. Studies comparing various analogues have provided insights into these structure-activity relationships. For example, a comparison between 2-styryl-8-hydroxy quinolines and 2-styryl-8-nitro quinolines found that the hydroxyl-substituted compounds generally exhibited better cytotoxicity against the HCT 116 colon cancer cell line. acs.org The presence of electron-withdrawing groups, such as bromine, on the styryl ring was also found to enhance cytotoxicity in both series. acs.org
The in vitro cytotoxic activity of various quinoline derivatives has been quantified against a range of human cancer cell lines, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 8-hydroxy-5-nitroquinoline (NQ) | Raji | Burkitt's lymphoma | ~1-2 | nih.gov |
| S3A (2-styryl-8-hydroxy quinoline derivative) | HCT 116 | Colon | 2.52 | acs.org |
| S3B (2-styryl-8-nitro quinoline derivative) | HCT 116 | Colon | 2.897 | acs.org |
| Compound 3g (4-hydroxyquinolone analogue) | HCT116 | Colon | - | nih.gov |
| Compound 3g (4-hydroxyquinolone analogue) | A549 | Lung | - | nih.gov |
| Compound 3g (4-hydroxyquinolone analogue) | PC3 | Prostate | - | nih.gov |
| Compound 3g (4-hydroxyquinolone analogue) | MCF-7 | Breast | - | nih.gov |
Immunomodulatory Properties, Including Toll-like Receptor (TLR) Agonism (for related imidazoquinolines)
Certain quinoline-based heterocyclic compounds, particularly imidazoquinolines and thiazolo[4,5-c]quinolines, are recognized for their potent immunomodulatory activities. nih.govnih.gov These properties are primarily mediated through their function as agonists for Toll-like Receptors (TLRs), which are key components of the innate immune system. nih.govfrontiersin.org
TLRs are a class of pattern recognition receptors that recognize specific molecular patterns found in pathogens. nih.gov TLRs play a critical role in bridging the innate and adaptive immune systems. nih.govfrontiersin.org Upon activation, TLRs trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of various immune cells, thereby mobilizing a robust and specific adaptive immune response. nih.gov
Specifically, many quinoline-based immune modifiers act as agonists for TLR7 and TLR8, which are intracellular receptors located in the endosomal compartment. nih.govfrontiersin.orgcore.ac.uk These receptors are naturally activated by single-stranded RNA (ssRNA) from viruses. frontiersin.orgcore.ac.uk Small molecule agonists, such as certain imidazoquinolines, mimic these natural ligands and activate the same signaling pathways. frontiersin.org
The activation of TLR7 and/or TLR8 by these synthetic agonists leads to a range of immune-enhancing effects. A key outcome is the robust production of T helper 1 (Th1)-polarizing cytokines. nih.govresearchgate.net This type of immune response is crucial for effective defense against viral infections and for anti-tumor immunity. nih.gov The TLR7 agonist 852A, for example, stimulates plasmacytoid dendritic cells (pDCs) to produce significant amounts of IFNα, a cytokine with potent antiviral and antiproliferative effects. frontiersin.org This makes TLR7 and TLR8 agonists promising candidates for development as vaccine adjuvants, as they can significantly enhance the immunogenicity of subunit vaccines. nih.govcore.ac.uk
The structure-activity relationships of these compounds have been extensively studied to optimize their potency and selectivity for TLR7 and TLR8. For example, in the 2-alkylthiazolo[4,5-c]quinolin-4-amine series, the length of the alkyl chain at the C2 position has a clear impact on agonistic potency. nih.gov The compound CL075, which has a butyl group at this position, displays mixed TLR8/TLR7 agonism. nih.gov
The potency of these related quinoline compounds as TLR agonists is quantified by their EC₅₀ values, which represent the concentration required to elicit a half-maximal response in reporter gene assays.
| Compound | Target | EC₅₀ (μM) | Reference |
|---|---|---|---|
| CL075 (2-butylthiazolo[4,5-c]quinolin-4-amine) | TLR8 | 1.32 | nih.gov |
| CL075 (2-butylthiazolo[4,5-c]quinolin-4-amine) | TLR7 | 5.48 | nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic structure of 7-Nitroquinolin-4-amine. DFT calculations provide a balance between accuracy and computational cost, making them a standard tool for studying molecules of this size.
From the optimized structure, Frontier Molecular Orbital (FMO) theory is applied to analyze the molecule's reactivity. wikipedia.orgyoutube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. ajchem-a.com These calculations help predict which sites on the this compound molecule are most likely to be involved in chemical reactions.
Table 1: Key Quantum Chemical Parameters for Reactivity Analysis Specific calculated values for this compound are not available in the reviewed scientific literature.
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. | Data not available |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with the chemical reactivity and stability of the molecule. | Data not available |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. Approximated as -EHOMO. | Data not available |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | Data not available |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug. The process involves sampling a vast number of orientations and conformations of the ligand within the target's binding site and scoring them based on their energetic favorability.
Elucidation of Putative Binding Modes and Affinities
For this compound, molecular docking studies would aim to identify its most likely binding pose within the active site of a specific biological target. The output of a docking simulation includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding affinity score generally suggests a more stable and potent ligand-target complex. nih.gov By analyzing the top-ranked poses, researchers can generate hypotheses about how the compound might exert a biological effect.
Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking, cation-aryl interactions)
Beyond predicting the binding pose and affinity, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov For this compound, these interactions are critical for its binding specificity and affinity. Key potential interactions include:
Hydrogen Bonding: The amine (-NH2) group and the nitro (-NO2) group of the compound are capable of acting as hydrogen bond donors and acceptors, respectively, with suitable amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a target's active site.
Pi-stacking: The aromatic quinoline (B57606) ring system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Cation-aryl interactions: The electron-rich quinoline ring could interact favorably with cationic residues such as Lysine (Lys) or Arginine (Arg).
Table 2: Potential Intermolecular Interactions for this compound in a Hypothetical Binding Site This table is illustrative; specific interactions depend on the target protein and docking results.
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residue | Interaction Details |
|---|---|---|---|
| Hydrogen Bond (Donor) | 4-amine (-NH2) | Asp, Glu, Ser | Data not available |
| Hydrogen Bond (Acceptor) | 7-nitro (-NO2), Quinoline Nitrogen | Lys, Arg, Ser | Data not available |
| π-π Stacking | Quinoline Ring | Phe, Tyr, Trp | Data not available |
| Hydrophobic Interaction | Quinoline Ring | Val, Leu, Ile | Data not available |
Prediction of Chemical Parameters Relevant to Biological Activity and Interaction
Computational tools can predict various physicochemical and pharmacokinetic properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital for assessing the drug-likeness of a compound early in the discovery process. For this compound, parameters such as lipophilicity (LogP), water solubility, molecular weight, and the number of hydrogen bond donors and acceptors can be calculated. These properties influence how the compound will behave in a biological system, affecting its ability to cross membranes and reach its target.
Table 3: Predicted Physicochemical Properties Relevant to Biological Activity Values are typically generated using QSAR models or cheminformatics software; specific predicted values for this compound are not provided in the searched literature.
| Parameter | Relevance | Predicted Value |
|---|---|---|
| Molecular Weight (g/mol) | Influences absorption and diffusion. | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and solubility. | Data not available |
| Hydrogen Bond Donors | Affects solubility and binding to targets. | Data not available |
| Hydrogen Bond Acceptors | Affects solubility and binding to targets. | Data not available |
| Polar Surface Area (PSA) | Predicts transport properties, including blood-brain barrier penetration. | Data not available |
Conformational Analysis and Exploration of Dynamics
While this compound has a largely rigid quinoline core, some degree of conformational flexibility exists, particularly concerning the rotation of the amine and nitro groups. Conformational analysis aims to identify the low-energy conformations of the molecule. Understanding the preferred shapes of a molecule is important because its conformation can significantly affect its ability to bind to a receptor. For more complex systems involving this compound interacting with a protein, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex and helping to assess the stability of the binding pose predicted by docking.
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the 7-Nitroquinolin-4-amine molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by the electron density of their surroundings. For aromatic compounds like this compound, protons on the quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitro group (-NO₂) at the 7-position and the amino group (-NH₂) at the 4-position will further influence the chemical shifts of the adjacent protons. The protons of the amino group itself would likely appear as a broad singlet, with a chemical shift that can be dependent on solvent and concentration.
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of the carbon atoms. The carbon atoms of the quinoline ring will exhibit distinct signals in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbon atom attached to the nitro group (C7) and the carbon atom bearing the amino group (C4) would be expected to show significant shifts due to the electronic effects of these substituents.
Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
| Aromatic Protons | 7.0 - 9.0 | Doublets, Triplets, Multiplets |
| Amino Protons | Variable (e.g., 5.0 - 8.0) | Broad Singlet |
| Aromatic Carbons | 100 - 160 | - |
| C-NH₂ | ~140 - 155 | - |
| C-NO₂ | ~145 - 160 | - |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS)) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₇N₃O₂), the calculated molecular weight is approximately 189.17 g/mol chemsrc.com.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI), provides a "fingerprint" of the molecule. The fragmentation of amines is a well-understood process and can provide valuable structural information bldpharm.comnist.gov. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of the quinoline ring system. Analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the molecular structure.
While a specific experimental mass spectrum for this compound is not provided in the search results, the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine (N-H), nitro (N-O), and aromatic (C-H and C=C) functional groups researchgate.netyoutube.compharmaffiliates.com.
The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The presence of a nitro group is indicated by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amino (N-H) | Bending (Scissoring) | 1580 - 1650 |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (N-O) | Symmetric Stretch | 1300 - 1350 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Electronic Absorption Spectroscopy for Spectroscopic Properties and Electronic Transitions
Electronic absorption spectroscopy, typically utilizing ultraviolet and visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like this compound, these transitions often occur in the UV-Vis region of the electromagnetic spectrum researchgate.netresearchgate.netnih.govnih.gov.
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The quinoline ring system itself has a distinct UV absorption profile, which will be modified by the presence of the amino and nitro substituents. The amino group, being an electron-donating group, and the nitro group, an electron-withdrawing group, can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima and can also affect the intensity of the absorption bands.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis (e.g., ORTEP Diagrams, Analysis of Intermolecular Interactions like π-Stacking)
For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would yield a detailed structural model. The results are often visualized using an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram, which depicts the atoms as ellipsoids representing their thermal motion.
Furthermore, the crystal structure analysis reveals crucial information about the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, with its aromatic quinoline core, π-stacking interactions between the flat ring systems of adjacent molecules are highly probable. These interactions, along with potential hydrogen bonding involving the amino and nitro groups, play a significant role in the stability and properties of the solid-state material researchgate.netresearchgate.netepa.gov. While a specific crystal structure for this compound has not been found in the provided search results, the analysis of similar quinoline derivatives suggests that these types of intermolecular forces would be key features of its solid-state architecture.
Future Directions and Research Perspectives
Development of Advanced Synthetic Methodologies for Diversification
Future synthetic efforts will likely focus on creating a diverse library of 7-nitroquinolin-4-amine analogs to explore a wider chemical space. Advanced synthetic methodologies can facilitate the efficient and controlled modification of the quinoline (B57606) core and the amine substituent.
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination reactions offer powerful tools for introducing a variety of substituents at different positions of the quinoline ring. These methods allow for the creation of novel biaryl, alkylaryl, and diaryl ether analogs, which could lead to compounds with enhanced biological activities and improved pharmacokinetic profiles. A palladium-catalyzed dehydrogenative aromatization has also been shown to be an effective method for synthesizing 4-aminoquinolines.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of synthesizing this compound derivatives. This high-speed synthesis approach is particularly valuable for rapidly generating libraries of compounds for high-throughput screening.
Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. This methodology would be advantageous for the large-scale production of promising lead compounds.
These advanced synthetic approaches will enable the systematic modification of the this compound scaffold, providing a robust platform for in-depth structure-activity relationship studies.
Refined Structure-Activity Relationship (SAR) Studies for Enhanced Biological Profiles
A critical area of future research is the detailed exploration of the structure-activity relationships (SAR) to guide the design of more potent and selective analogs.
The 7-nitro group, being a strong electron-withdrawing group, significantly influences the physicochemical properties of the parent molecule. For instance, in a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines, the 7-nitro derivative exhibited the lowest quinoline nitrogen pKa (6.28), which in turn affects the compound's accumulation in the acidic food vacuole of the malaria parasite, a crucial factor for its antiplasmodial activity.
Future SAR studies should systematically investigate the impact of:
Position and Nature of Substituents: The effect of moving the nitro group to other positions on the quinoline ring and replacing it with other electron-withdrawing or electron-donating groups should be explored. This will help in fine-tuning the electronic properties of the molecule for optimal target engagement.
Modification of the 4-amino Side Chain: The length, flexibility, and basicity of the side chain at the 4-position are known to be critical for the activity of 4-aminoquinolines. Systematic modifications of this side chain can lead to improved potency and reduced toxicity.
Exploration of Novel Biological Profiles: While the antiplasmodial activity is well-documented, SAR studies should be expanded to other therapeutic areas. For instance, the quinazoline (B50416) scaffold, structurally related to quinoline, has been extensively studied for its potential as kinase inhibitors in cancer therapy. Investigating the SAR of this compound derivatives as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 9 (CDK9) could unveil new anticancer agents.
A comprehensive understanding of SAR will be instrumental in designing next-generation this compound derivatives with superior efficacy and safety profiles.
Deeper Elucidation of Complex Mechanistic Pathways at the Molecular and Cellular Levels
While the inhibition of β-hematin formation is a well-established mechanism for the antiplasmodial activity of 4-aminoquinolines, the full spectrum of their molecular and cellular effects remains to be elucidated. Future research should aim to unravel the complex mechanistic pathways of this compound and its derivatives.
Beyond Hemozoin Inhibition: Investigations should explore other potential targets within the malaria parasite that might be modulated by these compounds.
Anticancer Mechanisms: For derivatives showing anticancer potential, detailed mechanistic studies are warranted. Other quinoline and quinazoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:
Down-regulation of c-myc and nucleolin expression.
Induction of apoptosis and disruption of tumor vasculature.
Inhibition of key signaling pathways involved in cell proliferation and survival.
Cellular Imaging and Proteomics: Advanced cellular imaging techniques and chemoproteomics can be employed to identify the subcellular localization of the compounds and their direct molecular targets within the cell.
A deeper understanding of the mechanisms of action will not only rationalize the observed biological activities but also aid in the identification of biomarkers for predicting treatment response and potential combination therapies.
Integration of Cutting-Edge Computational Approaches in Drug Design
In silico methods are becoming increasingly indispensable in modern drug discovery and can significantly accelerate the development of this compound-based therapeutics.
Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives to their putative biological targets. For instance, docking studies could explore the interactions of these compounds with the active sites of parasitic enzymes or the ATP-binding pocket of human kinases like EGFR and CDK9.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of the compounds with their biological activities. These models can then be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complexes, helping to assess the stability of the interactions and the conformational changes induced by ligand binding.
ADMET Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.
The synergistic integration of these computational approaches will enable a more rational and efficient design of this compound derivatives with optimized potency, selectivity, and drug-like properties.
Exploration of Novel Biological Applications and Target Identification
The structural features of this compound suggest that its therapeutic potential may extend beyond its established antimalarial activity. Future research should actively explore novel biological applications and identify new molecular targets.
Anticancer Activity: As previously mentioned, the quinoline and nitroquinoline moieties are present in numerous compounds with demonstrated anticancer activity. Systematic screening of a library of this compound derivatives against a panel of cancer cell lines could identify novel antiproliferative agents. Subsequent target identification studies could reveal new avenues for cancer therapy.
Neurodegenerative Diseases: Interestingly, 4-amino-7-chloroquinoline derivatives have been investigated for their potential in treating Parkinson's disease, suggesting a possible role for this scaffold in neuroprotection. Exploring the neuroprotective effects of this compound derivatives could open up new therapeutic possibilities.
Antiviral and Antimicrobial Activities: The quinoline scaffold is known to exhibit a broad spectrum of antimicrobial and antiviral activities. Screening of this compound analogs against various viral and bacterial pathogens could lead to the discovery of new anti-infective agents.
The systematic exploration of new therapeutic areas, guided by high-throughput screening and target deconvolution strategies, will be crucial in realizing the full potential of the this compound chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
